molecular formula C26H25Cl2N3O3 B12483509 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12483509
M. Wt: 498.4 g/mol
InChI Key: DBEVNIHTMYQMTP-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Attachment of the Dichlorophenyl Moiety: The dichlorophenyl group is attached through an acylation reaction using 3,4-dichlorobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-difluorophenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C26H25Cl2N3O3

Molecular Weight

498.4 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H25Cl2N3O3/c1-34-26(33)20-8-10-24(23(16-20)29-25(32)19-7-9-21(27)22(28)15-19)31-13-11-30(12-14-31)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,29,32)

InChI Key

DBEVNIHTMYQMTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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